molecular formula C17H16N4O B2826779 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421529-48-7

3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2826779
CAS No.: 1421529-48-7
M. Wt: 292.342
InChI Key: JWPHGXRZVVQELZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetically crafted 1,2,4-triazol-5-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional heterocyclic architecture, incorporating a central 1,2,4-triazol-5-one core that is diversely substituted with a cyclopropyl group, a phenyl ring, and a pyridin-3-ylmethyl moiety. The 1,2,4-triazole scaffold and its derivatives, such as triazolones, are recognized as privileged structures in pharmaceutical development due to their versatility in interacting with biological targets . These compounds are known to exhibit a wide spectrum of pharmacological activities, including potential as anticancer agents, enzyme inhibitors, and antimicrobials, making them valuable scaffolds for hit-to-lead optimization campaigns . The specific substitution pattern on this triazolone compound is designed to modulate its electronic properties, lipophilicity, and overall molecular geometry, which are critical parameters for optimizing interactions with target proteins such as enzymes and receptors. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for probing biological mechanisms. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-4-phenyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17-20(12-13-5-4-10-18-11-13)19-16(14-8-9-14)21(17)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHGXRZVVQELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1421529-48-7) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties. The following sections will discuss its biological activity, including its mechanisms of action, therapeutic effects, and relevant research findings.

PropertyValue
Molecular Formula C₁₇H₁₆N₄O
Molecular Weight 292.33 g/mol
CAS Number 1421529-48-7

The triazole ring in this compound is known for its ability to interact with various biological targets. Compounds containing triazole moieties have been studied for their roles as enzyme inhibitors, particularly in the context of cancer and infectious diseases. The specific interactions and mechanisms of action for this compound are still under investigation.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound's structural characteristics may enhance its ability to inhibit the growth of various pathogens. For instance, studies have shown that similar triazole compounds can effectively inhibit fungal growth by targeting specific enzymes involved in cell wall biosynthesis.

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the proliferation of breast and ovarian cancer cell lines.

Neuroprotective Effects

There is emerging evidence that triazole derivatives may offer neuroprotective benefits. The potential mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This activity could position this compound as a candidate for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity. Specifically, compounds with a pyridine moiety demonstrated higher potency against ovarian cancer cells compared to those without this substituent.

Case Study 2: Antimicrobial Efficacy

In a comparative study of several triazole derivatives against fungal strains, this compound exhibited promising antifungal activity. The minimum inhibitory concentration (MIC) values were determined to be within the effective range for clinical use.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. Modifications at specific positions on the triazole ring or substituents on the phenyl or pyridine rings can significantly influence their biological efficacy. Ongoing SAR studies aim to optimize these compounds for enhanced potency and selectivity against targeted diseases.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various pathogens. For instance, studies have shown that triazole compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. The mechanism often involves disrupting cell membrane integrity or inhibiting vital metabolic pathways in microorganisms .

Anticancer Properties

The triazole ring is a common motif in anticancer drug design. Compounds similar to 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one have demonstrated cytotoxic effects against several cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis or inhibit angiogenesis through various signaling pathways .

Anticonvulsant Activity

Recent findings have highlighted the anticonvulsant potential of triazole derivatives. Specifically, certain analogues have shown significant efficacy in animal models of epilepsy by modulating neurotransmitter systems and reducing seizure frequency . This positions this compound as a promising candidate for further development in treating seizure disorders.

Synthesis and Structure Activity Relationship (SAR) Studies

Understanding the synthesis of this compound is crucial for optimizing its biological activity. The synthesis typically involves multi-step reactions that incorporate cyclopropyl and pyridine moieties into the triazole framework.

Synthetic Pathway:

  • Formation of Triazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclopropyl Substitution : Subsequent reactions introduce cyclopropyl groups via nucleophilic substitution or cyclopropanation techniques.
  • Pyridine Integration : Finally, pyridine derivatives are incorporated through coupling reactions.

The biological activity of this compound can be summarized as follows:

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis; inhibition of angiogenesis
AnticonvulsantModulation of neurotransmitter systems

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of triazole derivatives similar to this compound:

Case Study: Antimicrobial Efficacy

In a comparative study on various triazole compounds against gram-positive and gram-negative bacteria, it was found that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study: Anticancer Activity

A series of analogues were tested against breast cancer cell lines with promising results indicating that modifications in the pyridine moiety could enhance cytotoxicity while minimizing off-target effects .

Comparison with Similar Compounds

IPI-9119

  • Structure: 4-(4-(2,6-difluorophenyl)-N-isopropyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamido)-3-phenoxybenzoic acid.
  • Key Features: Replaces the triazolone core with a tetrazole ring; includes difluorophenyl and phenoxy groups.
  • Activity : Demonstrates moderate lipogenesis inhibition but lower potency (IC50 > 10 nM) compared to the target compound. Primarily explored for metabolic disorders .

MP-ML-24-N1

  • Structure : Undisclosed (University Hospital Tuebingen, Germany).
  • Key Features : Presumed to retain the triazolone core but with alternative substituents.
  • Activity: Limited preclinical data suggest weaker anticancer efficacy than the target compound .

4-Phenyl-3-[2-(Phenylamino)ethyl]-1H-1,2,4-Triazol-5(4H)-One (Compound 9)

  • Structure : Lacks cyclopropyl and pyridinylmethyl groups; features a phenylethyl side chain.

Aprepitant Derivatives (e.g., (R,R,R)-Aprepitant)

  • Structure: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
  • Key Features: Incorporates a morpholino ring and trifluoromethyl groups.
  • Activity : Primarily used as an antiemetic; unrelated to lipogenesis inhibition but shares the triazolone core .

4-(3-Chloro-4-Methylphenyl)-1H-1,2,4-Triazol-5(4H)-One

  • Structure : Substituted with chloromethylphenyl at position 4.

Key Findings

Substituent Impact :

  • The cyclopropyl group in the target compound enhances metabolic stability, while the pyridin-3-ylmethyl group improves solubility and target binding .
  • Fluorinated substituents (e.g., in IPI-9119) reduce potency, possibly due to increased steric hindrance .
  • Chlorinated analogs (e.g., 4-(3-chloro-4-methylphenyl)-derivative) lack reported anticancer activity, suggesting specificity in substituent placement .

Therapeutic Potential: The target compound’s preclinical efficacy in fatty acid synthesis inhibition positions it as a promising anticancer agent, outperforming tetrazole-based analogs like IPI-9119 . Aprepitant derivatives demonstrate the versatility of the triazolone core but diverge in application due to distinct substituents .

Synthetic Accessibility :

  • The target compound and analogs like Compound 9 are synthesized via condensation and hydrolysis routes, but the inclusion of cyclopropyl and pyridine groups requires advanced functionalization techniques .

Q & A

Basic: What are the recommended synthetic pathways for 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis of triazolone derivatives typically involves multi-step reactions, including:

  • Cyclopropane ring introduction : Cyclopropyl groups are often added via nucleophilic substitution or cycloaddition reactions using cyclopropane precursors (e.g., cyclopropylboronic acids) .
  • Triazole ring formation : 1,2,4-triazole cores are synthesized using condensation reactions between hydrazine derivatives and carbonyl compounds, followed by cyclization under acidic or basic conditions .
  • Functionalization : The pyridinylmethyl group is introduced via alkylation or reductive amination. Solvents like DMSO or THF are critical for controlling reaction kinetics .
    Key purification methods : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are standard .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Conflicts in crystallographic data (e.g., bond lengths, angles) may arise from:

  • Disorder in the cyclopropyl or phenyl groups : Use SHELXL for refining disordered segments with PART instructions and constraints .
  • Twinned crystals : Employ the TWIN command in SHELXL and validate with the RESTRAIN keyword to handle pseudo-merohedral twinning .
  • Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements and ORTEP-3 for thermal motion visualization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ ~0.8–1.5 ppm; pyridinyl protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~350–380 g/mol) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal XRD for absolute configuration determination, especially to resolve stereochemistry at the triazolone ring .

Advanced: How to design experiments to address conflicting biological activity data?

If biological assays (e.g., enzyme inhibition) yield contradictory results:

  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-target screening : Use SPR (Surface Plasmon Resonance) to assess binding to unrelated proteins (e.g., serum albumin) that may cause false positives .
  • Structural analogs : Synthesize derivatives (e.g., replacing cyclopropyl with methyl) to isolate pharmacophore contributions .

Basic: What are the stability considerations for this compound under experimental conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (typically >200°C for triazolones) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorption <400 nm .
  • Solution stability : Monitor hydrolysis in aqueous buffers (pH 2–12) via HPLC; use acetonitrile as a stabilizer for stock solutions .

Advanced: How to optimize molecular docking studies for target binding prediction?

  • Force field selection : Use AMBER or CHARMM for triazolone-specific parameters (e.g., partial charges for the N3 atom) .
  • Solvent effects : Include explicit water molecules in MD simulations to model hydrogen bonding with the pyridinyl group .
  • Validation : Compare docking poses with experimental SAR data (e.g., IC₅₀ shifts upon methyl substitution) .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) for protease or kinase assays .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to rule out non-specific toxicity at IC₅₀ <10 µM .
  • Plasma protein binding : Equilibrium dialysis with human plasma to calculate free fraction (%Fu) .

Advanced: How to resolve discrepancies in metabolic stability data across species?

  • Microsomal incubations : Compare intrinsic clearance (CLint) in human vs. rat liver microsomes with NADPH cofactors .
  • Metabolite ID : Use UPLC-QTOF-MS to detect species-specific Phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring) .
  • CYP inhibition : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

Basic: What computational tools are recommended for molecular modeling?

  • Geometry optimization : Gaussian 16 with B3LYP/6-31G(d) basis set for ground-state structures .
  • Electrostatic potential maps : Generate with Multiwfn to visualize nucleophilic/electrophilic sites .
  • Crystallography refinement : WinGX for integrating SHELXL refinement and ORTEP visualization .

Advanced: How to validate synthetic intermediates with ambiguous NMR signals?

  • 2D NMR : Use HSQC and HMBC to assign overlapping protons (e.g., pyridinyl CH₂ vs. triazole CH) .
  • Isotopic labeling : Synthesize ¹³C-labeled cyclopropyl groups to trace coupling patterns .
  • X-ray powder diffraction : Compare experimental vs. simulated PXRD patterns to confirm phase purity .

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